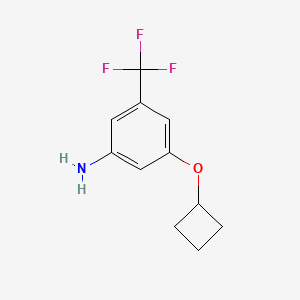
3-Cyclobutoxy-5-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclobutoxy-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H12F3NO. It is characterized by the presence of a cyclobutoxy group and a trifluoromethyl group attached to an aniline ring.
Vorbereitungsmethoden
The synthesis of 3-Cyclobutoxy-5-(trifluoromethyl)aniline typically involves multiple steps. One common method starts with the nitration of 3,5-difluorotoluene to produce 3,5-difluoronitrobenzene. This intermediate is then subjected to reduction reactions to yield 3,5-difluoroaniline.
Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may involve the use of catalysts and specific reaction conditions to enhance the efficiency of each step .
Analyse Chemischer Reaktionen
3-Cyclobutoxy-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like alkoxides . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Cyclobutoxy-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers
Wirkmechanismus
The mechanism of action of 3-Cyclobutoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The cyclobutoxy group may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Cyclobutoxy-5-(trifluoromethyl)aniline include:
3,5-Bis(trifluoromethyl)aniline: This compound lacks the cyclobutoxy group but shares the trifluoromethyl groups, making it less bulky and potentially less specific in its interactions.
3-Trifluoromethyl aniline derivatives: These compounds have variations in the substituents on the aniline ring, affecting their chemical properties and applications.
The uniqueness of this compound lies in its combination of the cyclobutoxy and trifluoromethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12F3NO |
|---|---|
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
3-cyclobutyloxy-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)7-4-8(15)6-10(5-7)16-9-2-1-3-9/h4-6,9H,1-3,15H2 |
InChI-Schlüssel |
NAGUZKFUHGKRDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OC2=CC(=CC(=C2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


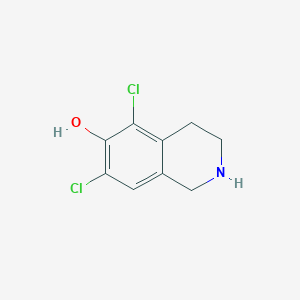
![Sodium;6-[[3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-amino-6-oxohexanoate](/img/structure/B12086903.png)
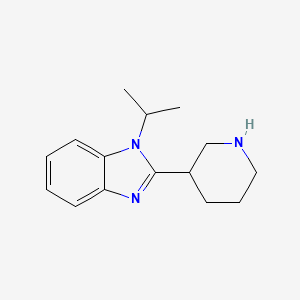
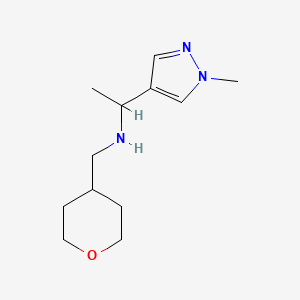

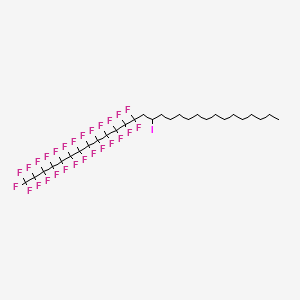
![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086928.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12086934.png)


![5-Chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one](/img/structure/B12086948.png)

![1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B12086972.png)
![2-[(2-Chlorophenyl)sulfanyl]acetaldehyde](/img/structure/B12086980.png)
